1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-5-4-6-11(2)16(10)20(17,18)14-9-12(15)7-8-13(14)19-3/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQADQNDRGPRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base such as sodium hydrogencarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature range of 20-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the sulfonyl group can undergo reduction to form a sulfinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include hydroxylated or reduced forms of the original compound.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2,6-Dimethylpiperidine
- 5-Bromo-2-methoxybenzenesulfonyl fluoride
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine is unique due to the combination of the sulfonyl group with the piperidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
